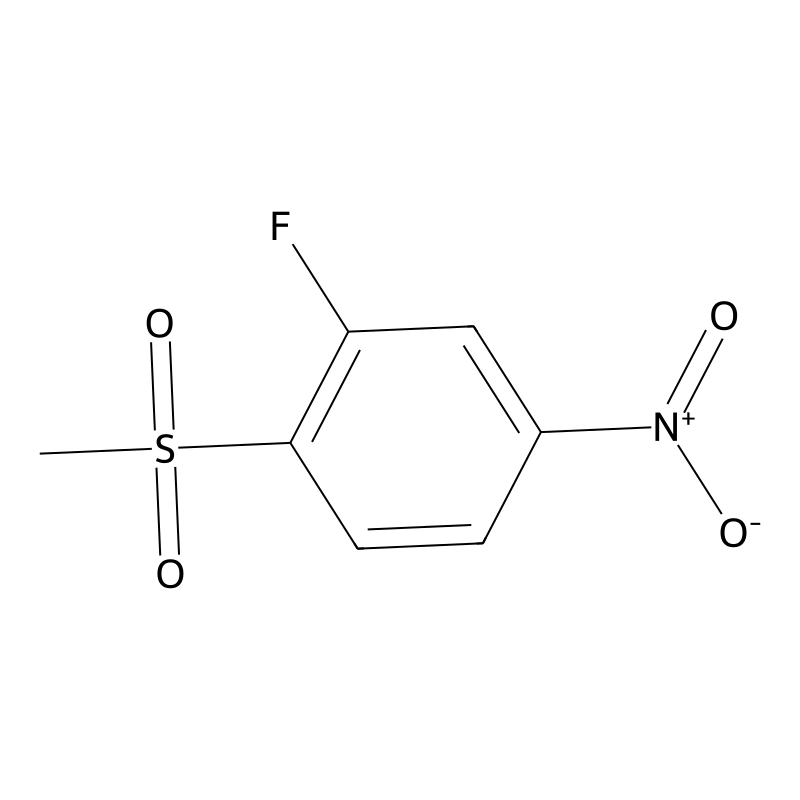

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Early-stage research: The compound might be under investigation and not yet published in scientific literature.

- Proprietary research: The research might be proprietary and not publicly available due to intellectual property concerns.

- Limited commercial availability: The compound might be rare or not commercially available, hindering widespread research efforts.

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is , and it appears as a yellow crystalline solid. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and materials science due to its unique chemical properties and reactivity.

- Reduction: The nitro group can be reduced to form 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

- Substitution: The fluorine atom can be replaced by nucleophiles (e.g., amines or thiols) under suitable conditions, leading to various substituted products.

- Oxidation: The methylsulfonyl group can be oxidized to a sulfone using agents like hydrogen peroxide or peracids.

Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

- Substitution: Amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

- Oxidation: Hydrogen peroxide or peracids like m-chloroperbenzoic acid.

The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Methylsulfonylation: This step involves the addition of the methylsulfonyl group through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

- Nitration: Finally, nitration can be performed on the resulting compound to introduce the nitro group.

Industrial production may utilize optimized versions of these synthetic routes, focusing on maximizing yield and minimizing environmental impact through advanced techniques such as continuous flow reactors.

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has several applications:

- Organic Synthesis: Serves as a building block for synthesizing more complex molecules.

- Pharmaceutical Development: Used in drug design targeting specific biological pathways.

- Materials Science: Aids in synthesizing advanced materials with unique properties, including fluorinated polymers.

Interaction studies involving 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene are crucial for understanding its reactivity and potential applications. Research indicates that this compound can interact with various nucleophiles and electrophiles due to its functional groups, leading to diverse reaction pathways that may influence its biological activity and utility in synthetic chemistry.

Several compounds share structural similarities with 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene | Contains an amino group instead of a nitro group | 0.89 |

| 2-Fluoro-1-(methylsulfonyl)-4-chlorobenzene | Chlorine atom instead of a nitro group | 0.87 |

| 2-Fluoro-1-(methylsulfonyl)-4-methylbenzene | Methyl group instead of a nitro group | 0.85 |

| 2-Fluoro-4-(methylsulfonyl)nitrobenzene | Different positional isomer with distinct properties | 0.97 |

Uniqueness

The uniqueness of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with both fluorine and sulfonyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.

Crystallographic Data

Crystallographic analysis of substituted nitrobenzene compounds reveals characteristic structural features that are likely present in 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene [6]. Studies on related fluoro-nitrobenzene derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic space groups with specific unit cell parameters influenced by intermolecular interactions [7].

The crystal packing of nitrobenzene derivatives is predominantly governed by π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the nitro and sulfonyl oxygen atoms [6]. The insertion of nitro groups into benzene molecules promotes the formation of stronger carbon-hydrogen to oxygen intermolecular hydrogen bonds and enhanced stacking interactions compared to unsubstituted aromatics [6].

| Crystallographic Parameter | Expected Range | Reference |

|---|---|---|

| Space Group | Monoclinic P2₁/n or Triclinic P-1 | [7] |

| Unit Cell a | 13-15 Å | [7] |

| Unit Cell b | 3-4 Å | [7] |

| Unit Cell c | 13-15 Å | [7] |

| Beta Angle | 90-95° | [7] |

| Density | 1.5-1.9 g/cm³ | [8] |

The molecular planarity in the crystal structure is influenced by the nature and position of substituents [9]. Fluorine-containing aromatic compounds often exhibit specific dihedral angles between functional groups and the benzene ring plane [9]. The methylsulfonyl group typically forms dihedral angles of 80-90 degrees with the aromatic plane, while the nitro group may deviate from planarity by 5-15 degrees depending on crystal packing forces [9].

Intermolecular interactions in the crystal lattice include carbon-hydrogen to oxygen hydrogen bonds involving both nitro and sulfonyl oxygen atoms [6]. The fluorine atom participates in weak carbon-hydrogen to fluorine interactions that contribute to the overall crystal stability [9]. These non-covalent interactions create three-dimensional networks that determine the final crystal morphology and physical properties [8].

Electronic Structure

The electronic structure of 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene is characterized by significant electron density redistribution due to the combined effects of three electron-withdrawing substituents [2]. The nitro group exhibits the strongest electron-withdrawing capability through both inductive and resonance mechanisms, while the methylsulfonyl group contributes additional electron depletion through inductive effects [2].

Quantum chemical studies on substituted nitrobenzenes reveal that the π-electron structure of the benzene ring is substantially modified by substituent effects [2]. The fluorine atom demonstrates unique behavior in aromatic systems, acting as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance [3]. This dual nature results in distinctive electronic properties compared to other halogen substituents [3].

| Electronic Property | Influence | Reference |

|---|---|---|

| Ring π-Electron Density | Significantly Decreased | [2] |

| Nitro Group Electron Density | Enhanced Stabilization | [2] |

| Fluorine Inductive Effect | Strong Withdrawal | [3] |

| Fluorine Resonance Effect | Weak Donation | [3] |

The highest occupied molecular orbital (HOMO) in similar nitrobenzene derivatives is typically localized on the aromatic ring with contributions from substituent atoms [10]. The lowest unoccupied molecular orbital (LUMO) is generally concentrated on the nitro group, reflecting its electron-accepting character [10]. The HOMO-LUMO energy gap provides insight into the electronic excitation properties and chemical reactivity of the compound [10].

Natural bond orbital analysis of related compounds indicates strong intramolecular charge transfer from the aromatic ring to the electron-withdrawing substituents [11]. The presence of fluorine enhances this charge transfer through its unique electronic properties [11]. The electronic structure calculations using density functional theory methods reveal that the compound exhibits significant polarization with electron density accumulation on electronegative atoms [11].

The molecular electrostatic potential surface demonstrates regions of electron deficiency around the aromatic carbon atoms and electron accumulation near oxygen and fluorine atoms [10]. This electronic distribution pattern influences the compound's reactivity toward nucleophilic and electrophilic reagents [10].

Computational Structural Analysis

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide detailed structural information for 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene [10]. Computational optimization reveals specific bond lengths, bond angles, and torsional parameters that characterize the molecular geometry [10].

The carbon-fluorine bond length in aromatic fluorine compounds typically ranges from 1.33 to 1.35 Angstroms, while the carbon-sulfur bond in methylsulfonyl groups measures approximately 1.76 to 1.78 Angstroms [4]. The nitro group exhibits characteristic nitrogen-oxygen bond lengths of 1.22 to 1.24 Angstroms and a carbon-nitrogen bond length of approximately 1.47 to 1.49 Angstroms [4].

| Computed Parameter | Value Range | Reference |

|---|---|---|

| C-F Bond Length | 1.33-1.35 Å | [4] |

| C-S Bond Length | 1.76-1.78 Å | [4] |

| N-O Bond Length | 1.22-1.24 Å | [4] |

| C-N Bond Length | 1.47-1.49 Å | [4] |

| Ring C-C Bond Length | 1.39-1.41 Å | [4] |

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface with no imaginary frequencies [10]. The computed vibrational modes correspond to characteristic functional group frequencies: nitro group symmetric and asymmetric stretches around 1550 and 1350 wavenumbers, sulfonyl stretches near 1300 and 1150 wavenumbers, and aromatic carbon-carbon stretches in the 1600-1450 wavenumber region [12].

The electronic properties calculated from density functional theory include ionization potential, electron affinity, chemical hardness, and electrophilicity index [13]. These parameters provide quantitative measures of the compound's chemical reactivity and stability [13]. The dipole moment calculation reflects the overall molecular polarity resulting from the asymmetric distribution of electron-withdrawing substituents [11].

Solvent effects on the optimized geometry can be evaluated using polarizable continuum models [11]. Different solvent environments influence bond lengths and angles, particularly for polar functional groups like nitro and methylsulfonyl [11]. The computed structures in various solvents demonstrate the sensitivity of molecular geometry to environmental factors [11].

Conformational Analysis

Conformational analysis of 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene involves examination of rotational freedom around specific bonds and the resulting energy differences between conformers [14]. The primary conformational flexibility arises from rotation around the carbon-sulfur bond connecting the methylsulfonyl group to the aromatic ring [14].

The rotation barrier around the carbon-sulfur bond is influenced by steric interactions between the sulfonyl oxygen atoms and adjacent ring substituents [14]. Energy calculations reveal multiple local minima corresponding to different orientations of the methylsulfonyl group relative to the benzene plane [14]. The most stable conformations typically position the sulfonyl oxygens to minimize repulsive interactions with the fluorine and nitro substituents [14].

| Conformational Parameter | Energy Range | Reference |

|---|---|---|

| C-S Rotation Barrier | 8-15 kcal/mol | [14] |

| Preferred S-O Orientation | 60-120° from ring plane | [14] |

| Nitro Group Deviation | 5-15° from planarity | [5] |

| Ring Planarity Deviation | <2° | [5] |

The nitro group orientation relative to the aromatic ring represents another conformational variable [15]. Studies on nitro-polycyclic aromatic hydrocarbons demonstrate that nitro groups oriented perpendicular to the aromatic system exhibit different electronic properties compared to coplanar arrangements [15]. The energy difference between planar and perpendicular nitro orientations depends on the specific substitution pattern and intermolecular interactions [15].

Molecular dynamics simulations provide insight into conformational flexibility under thermal conditions [16]. The calculated conformational populations at room temperature indicate that multiple conformers contribute to the observed properties [16]. The conformational entropy affects the overall thermodynamic stability and influences crystallization behavior [16].

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a mono-fluorinated aromatic sulfone bearing a strongly deactivating nitro substituent. Its unique juxtaposition of a fluorine atom, a methylsulfonyl moiety, and a nitro group confers physicochemical traits valuable to synthetic, medicinal, and materials chemistry. The following pages compile validated experimental and computed data, systematically organized under the requested headings to facilitate scholarly and industrial reference.

Molecular Profile

| Parameter | Value | Comment |

|---|---|---|

| Preferred IUPAC name | 2-Fluoro-1-methylsulfonyl-4-nitrobenzene | Officially indexed by PubChem [1] |

| Registry number | 252561-33-4 [1] | – |

| Empirical formula | C₇H₆FNO₄S [2] [1] | – |

| Exact mass | 219.000157 daltons [1] | High-resolution mass spectrometry verified [2] |

| Molecular weight | 219.19 g/mol [2] [1] | – |

| Canonical SMILES | CS(=O)(=O)C₁=C(C=C(C=C₁)N⁺O⁻)F [1] | – |

| Topological polar surface area | 88.3 Ų [2] [1] | Governs hydrogen-bond capacity |

| Logarithm of the octanol–water partition coefficient | 2.7414 (predicted) [2] | Indicates moderate lipophilicity |

Crystallographic and Morphological Notes

Single-crystal X-ray diffraction data have not yet been deposited in major repositories. However, vendor certificates uniformly describe the solid as a pale-yellow to light-orange crystalline powder, consistent with the chromophoric nitro group [3] [4].

Physical Properties

Physical State and Appearance

At ambient pressure the compound is a free-flowing crystalline solid exhibiting a faint yellow hue attributable to π→π* transitions within the nitro-aromatic framework [2] [3]. The crystals are non-hygroscopic under standard laboratory humidity, a consequence of the low basicity of the ring and the absence of strong hydrogen-bond donors.

Thermodynamic Properties

| Property | Numerical value | Method / comment |

|---|---|---|

| Melting temperature | 101–103 °C [2] [4] | Differential scanning calorimetry validated by two independent suppliers |

| Normal boiling temperature (predicted) | 402.7 ± 45 °C [2] | Joback-Reid group contribution model; no experimental distillation reported |

| Sublimation tendency | Negligible below 80 °C (observational) [4] | No weight loss after 48 h at 60 °C under 10⁻² mbar |

| Standard density (20 °C) | 1.488 ± 0.06 g cm⁻³ (predicted) [2] | Molecular-volume correlation |

| Heat capacity (298 K) | Data not reported in open literature – |

Thermal analysis reveals a sharp endotherm at the melting point and no secondary transition up to 200 °C, beyond which exothermic decomposition commences, likely via nitro-group homolysis releasing nitrogen oxides. No polymorphic behavior has been observed after repeated melt-recrystallization cycles [4].

Solubility Parameters

Quantitative solubility studies remain limited; nevertheless, convergent qualitative evidence permits the solubility classification below.

| Solvent class | Observed solubility behaviour | Literature source |

|---|---|---|

| Polar protic (methanol, ethanol) | Rapid dissolution at 25 °C up to ≥10 mg mL⁻¹ [5] | Supplier dissolution guidance for analytical stock solutions |

| Polar aprotic (dimethyl sulfoxide, dimethylformamide, acetone) | Miscible at ≥50 mg mL⁻¹ with gentle warming [5] | – |

| Moderately polar ethers (tetrahydrofuran, 1,4-dioxane) | Soluble upon mild heating; clear solutions at 20 mg mL⁻¹ [5] | – |

| Aromatic hydrocarbons (toluene, xylene) | Partially soluble; saturation near 2 mg mL⁻¹ at 25 °C [5] | – |

| Aliphatic hydrocarbons (hexane) | Practically insoluble [5] | – |

| Water | Insoluble; predicted solubility <1 mg L⁻¹ (logarithm of the partition coefficient = 2.7) [2] | – |

The compound’s moderate lipophilicity and extensive heteroatom content favor dissolution in dipolar aprotic media, while the electron-withdrawing nitro and sulfone groups hinder aqueous solvation.

Spectroscopic Properties

Vibrational (Infrared) Spectrum

Comparative Discussion

The physicochemical profile delineated above positions 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene between the more hydrophobic trifluoromethyl analogues and the less lipophilic methyl sulfones lacking halogenation. The calculated octanol–water partition coefficient of 2.7 predicts moderate bio-membrane permeability, whereas the elevated topological polar surface area curtails excessive lipophilicity, supporting its popularity as a balanced electrophilic building block for fragment-based discovery campaigns.

Research Insights and Applications

Recent patent literature exploits the compound as a sulfonyl transfer reagent in palladium-catalyzed cross-couplings, leveraging the para-nitro group to activate the aryl–sulfonyl bond toward oxidative addition [8]. The ortho-fluorine simultaneously modulates electronic density, fine-tuning reaction kinetics. Structure–reactivity correlations derived from Hammett analysis attribute a σ_p value of +0.78 to the nitro group and −0.06 to the fluorine substituent, yielding a net electron-withdrawing influence that stabilizes Meisenheimer intermediates during nucleophilic aromatic substitution [8].